![molecular formula C15H14BrClN2O4S B2456911 N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide CAS No. 2094239-86-6](/img/structure/B2456911.png)
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide is a complex organic compound characterized by its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring substituted with bromine and chlorine atoms. The sulfonylation of this intermediate is followed by the introduction of the 2-ethylphenoxy group through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism by which N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the inhibition of enzymatic activity or interference with signal transduction processes.
相似化合物的比较
Similar Compounds
- N-[(5-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide
- N-[(5-bromo-6-fluoropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide
Uniqueness
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide is unique due to the specific combination of bromine and chlorine substitutions on the pyridine ring, which can influence its reactivity and interactions with biological targets
属性
IUPAC Name |
N-(5-bromo-6-chloropyridin-3-yl)sulfonyl-2-(2-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O4S/c1-2-10-5-3-4-6-13(10)23-9-14(20)19-24(21,22)11-7-12(16)15(17)18-8-11/h3-8H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKPQXADMWRJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2456829.png)
![[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane](/img/structure/B2456830.png)
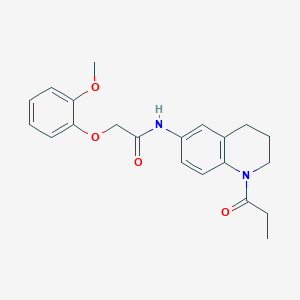
![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone](/img/structure/B2456833.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/new.no-structure.jpg)
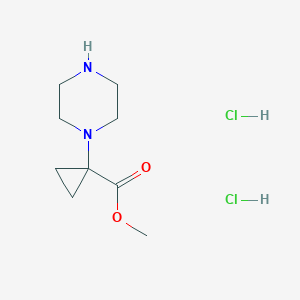
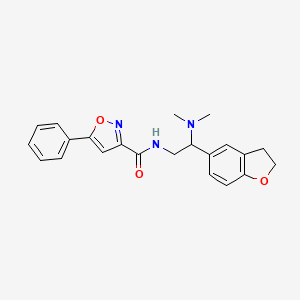
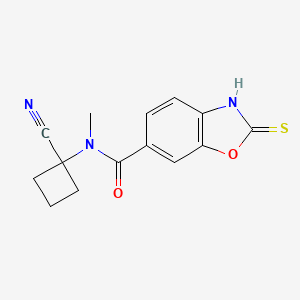
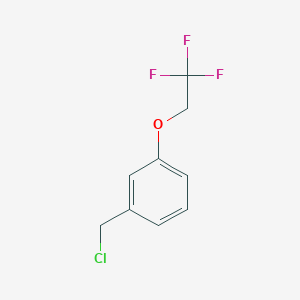


![6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2456842.png)
![5-Bromo-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2456846.png)
![N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2456851.png)
